2-(Trifluoromethyl)acrylic acid

Catalog No.
S590719
CAS No.
381-98-6
M.F
C4H3F3O2
M. Wt
140.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)acrylic acid

CAS Number

381-98-6

Product Name

2-(Trifluoromethyl)acrylic acid

IUPAC Name

2-(trifluoromethyl)prop-2-enoic acid

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

InChI

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)

InChI Key

VLSRKCIBHNJFHA-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)C(F)(F)F

Synonyms

2-(trifluoromethyl)acrylic acid, TFMAA

Canonical SMILES

C=C(C(=O)O)C(F)(F)F

Functional Monomer for Molecular Imprinting:

TFMAA serves as a crucial component in the technique of molecular imprinting. This technique involves creating synthetic materials with specific recognition sites for target molecules. TFMAA, with its acidic functional group, allows for the creation of binding sites that selectively interact with specific target molecules. This property makes it valuable in various applications, including:

  • Sensor development: Imprinted polymers containing TFMAA can be used to develop highly selective and sensitive sensors for the detection of specific molecules, such as toxins or pollutants. Source: )
  • Drug delivery: Imprinted polymers based on TFMAA can be designed to deliver drugs specifically to targeted cells or tissues, improving drug efficacy and reducing side effects. Source:

Studies on its own properties:

Researchers are also investigating the intrinsic properties of TFMAA itself. These studies explore various aspects, including:

  • Acidity: Due to the presence of the carboxylic acid group, TFMAA exhibits strong acidic behavior. Studies have investigated its pKa (acid dissociation constant) and its impact on various chemical reactions. Source:
  • Reactivity: TFMAA possesses reactive functional groups, making it susceptible to various chemical reactions. Research explores its reactivity with different reagents to understand its potential for further applications.

2-(Trifluoromethyl)acrylic acid, also known as trifluoromethyl acrylic acid, is a fluorinated organic compound with the molecular formula C₄H₃F₃O₂. It features a trifluoromethyl group (-CF₃) attached to the second carbon of the acrylic acid backbone, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances the compound's stability and alters its reactivity compared to non-fluorinated acrylic acids. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

  • Reactions with Alkynes: A notable reaction involves a rhodium(III)-catalyzed oxidative annulation with alkynes to produce α-pyrones. This reaction demonstrates the compound's versatility in forming complex structures through direct oxidative processes .
  • Synthesis of Esters: The synthesis of esters from 2-(trifluoromethyl)acrylic acid can be achieved through various methods, including hydrocarbonylation reactions starting from 3,3,3-trifluoropropene. The reaction conditions can significantly influence the yield and selectivity of the products .

The synthesis of 2-(trifluoromethyl)acrylic acid has been explored through various methods:

  • Hydrocarbonylation: One effective method involves the hydrocarbonylation of 3,3,3-trifluoropropene using cobalt catalysts under mild conditions, yielding moderate amounts of the desired product .
  • Oxidative Methods: Another approach is based on α-selenenylation followed by hydrogen peroxide oxidation of 2-(trifluoromethyl)propanal, which has shown promising yields (up to 68%) for producing 2-(trifluoromethyl)acrylic acid .

2-(Trifluoromethyl)acrylic acid has several potential applications:

  • Material Science: Due to its unique properties, it can be used in the formulation of advanced materials, including polymers and coatings that require enhanced thermal and chemical stability.
  • Pharmaceuticals: The compound's structure may allow it to serve as a building block for developing new drugs or as an intermediate in synthesizing biologically active compounds.
  • Resist Components: Studies have indicated its potential utility as a resist component in electronic applications due to its unique electron interaction properties .

Studies on low-energy electron interactions with 2-(trifluoromethyl)acrylic acid have shown that it can undergo fragmentation under specific conditions. This characteristic suggests that it may have applications in developing advanced materials for electronic devices where controlled degradation under electron exposure is beneficial .

Several compounds share structural similarities with 2-(trifluoromethyl)acrylic acid. Here are some notable examples:

Compound NameStructureUnique Features
Acrylic AcidC₃H₄O₂Baseline compound without fluorination
Methacrylic AcidC₄H₆O₂Contains a methyl group instead of trifluoromethyl
2-Fluoroacrylic AcidC₄H₃F O₂Contains a single fluorine atom
2-(Chlorofluoro) acrylic acidC₄H₃ClF O₂Contains chlorine alongside fluorine

Uniqueness: The trifluoromethyl group in 2-(trifluoromethyl)acrylic acid significantly enhances its stability and alters its reactivity compared to these similar compounds. This unique feature allows for distinct chemical behavior and potential applications not found in non-fluorinated or differently substituted acrylic acids.

XLogP3

1.3

Melting Point

51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-(Trifluoromethyl)acrylic acid

Dates

Modify: 2023-08-15

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